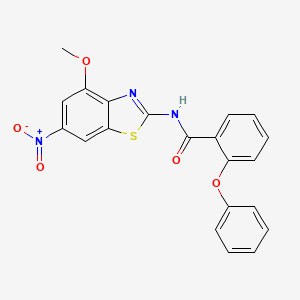

![molecular formula C18H14FN5O B2866925 6-[(4-Fluorophenyl)methyl]-3-(3-methylphenyl)triazolo[4,5-d]pyrimidin-7-one CAS No. 893936-72-6](/img/structure/B2866925.png)

6-[(4-Fluorophenyl)methyl]-3-(3-methylphenyl)triazolo[4,5-d]pyrimidin-7-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “6-[(4-Fluorophenyl)methyl]-3-(3-methylphenyl)triazolo[4,5-d]pyrimidin-7-one” belongs to the class of triazolopyrimidines. Triazolopyrimidines are a type of heterocyclic compounds that contain a pyrimidine ring fused with a 1,2,3-triazole ring . They are known for their wide range of biological activities .

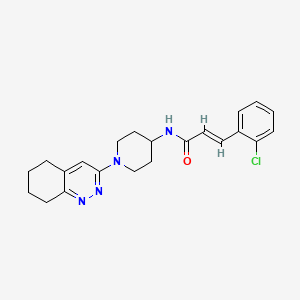

Molecular Structure Analysis

The molecular structure of this compound includes a triazolopyrimidine core, which is a bicyclic system containing a pyrimidine ring fused with a 1,2,3-triazole ring. It also has a fluorophenyl group and a methylphenyl group attached to the triazolopyrimidine core .Scientific Research Applications

Anticancer Research

The triazolopyrimidinone core present in this compound is structurally similar to certain derivatives known for their anticancer properties . This suggests that it could be used in the development of new anticancer agents, particularly as a scaffold for creating small molecule inhibitors targeting specific cancer-related pathways.

Antimicrobial Activity

Compounds with a triazolopyrimidinone structure have been reported to exhibit antimicrobial activity . This compound could be explored for its efficacy against various bacterial and fungal strains, contributing to the search for new antibiotics in an era of increasing antimicrobial resistance.

Analgesic and Anti-inflammatory Agents

The fluorophenyl group, when attached to certain heterocyclic cores like triazolopyrimidinone, has been associated with analgesic and anti-inflammatory activities . Research into this compound could lead to the development of new pain relief medications or anti-inflammatory drugs.

Enzyme Inhibition

Triazolopyrimidinones are known to act as enzyme inhibitors . This compound could be investigated for its potential to inhibit enzymes that are therapeutic targets, such as carbonic anhydrase or cholinesterase, which are relevant in conditions like glaucoma or Alzheimer’s disease.

Antioxidant Properties

The presence of a fluorophenyl moiety can contribute to antioxidant properties . This compound could be studied for its ability to neutralize free radicals, which is beneficial in preventing oxidative stress-related diseases.

Antiviral Research

Given the structural similarity to other triazolopyrimidinones with antiviral activity , this compound could be a candidate for the synthesis of new antiviral drugs, especially in the context of emerging viral infections and the need for novel therapeutic agents.

Mechanism of Action

Target of Action

Similar compounds, such as those in the triazolothiadiazine and pyrazolo[3,4-d]pyrimidine families, have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects . These activities suggest that the compound may interact with a variety of targets, including enzymes like carbonic anhydrase, cholinesterase, alkaline phosphatase, lipase, and aromatase .

Mode of Action

Similar compounds have been found to inhibit enzymes, which suggests that this compound may also function as an enzyme inhibitor . Enzyme inhibitors work by binding to their target enzymes and reducing their activity, which can lead to changes in cellular processes.

Result of Action

Similar compounds have been found to exhibit cytotoxic activities against various cell lines , suggesting that this compound may also have cytotoxic effects. This could involve inducing cell cycle alterations and apoptosis, or programmed cell death .

properties

IUPAC Name |

6-[(4-fluorophenyl)methyl]-3-(3-methylphenyl)triazolo[4,5-d]pyrimidin-7-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14FN5O/c1-12-3-2-4-15(9-12)24-17-16(21-22-24)18(25)23(11-20-17)10-13-5-7-14(19)8-6-13/h2-9,11H,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEOBNPZMIWKZAD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N2C3=C(C(=O)N(C=N3)CC4=CC=C(C=C4)F)N=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14FN5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-3-(oxolan-3-yl)propanoic acid](/img/structure/B2866843.png)

![(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridin-4-yl)(indolin-1-yl)methanone](/img/structure/B2866846.png)

![(4-(4,6-Difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(isoxazol-5-yl)methanone](/img/structure/B2866847.png)

![N-(1,3-benzodioxol-5-yl)-7-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2866851.png)

![12-(3,4-Dimethylbenzenesulfonyl)-6-methoxy-9-methyl-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one](/img/structure/B2866853.png)

![2-(4-(N-butyl-N-ethylsulfamoyl)benzamido)-N-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2866856.png)

![1,7-dimethyl-4-oxo-N-(pyridin-2-ylmethyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2866857.png)

![methyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(4-methylpiperazin-1-yl)methyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2866858.png)

![8-(2-((2-methoxyphenyl)amino)ethyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2866861.png)